2-cyano-N'-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N’-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)acetohydrazide is a chemical compound with the molecular formula C8H5F6N3O2. It is known for its unique structure, which includes both cyano and hexafluoro groups, making it an interesting subject for various chemical studies .
Vorbereitungsmethoden
The synthesis of 2-cyano-N’-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)acetohydrazide typically involves the reaction of cyanoacetohydrazide with hexafluoroacetone. The reaction is usually carried out in a solvent such as methanol under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-cyano-N’-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-cyano-N’-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Wirkmechanismus
The mechanism of action of 2-cyano-N’-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)acetohydrazide involves its interaction with molecular targets through its cyano and hexafluoro groups. These interactions can lead to the inhibition of specific enzymes or the modification of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-cyano-N’-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)acetohydrazide include:
- 2-cyano-N’-(2-chlorobenzylidene)acetohydrazide
- 2-cyano-N’-(4-dimethylaminobenzylidene)acetohydrazide
- 2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide
These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical reactivity and applications. The presence of the hexafluoro group in 2-cyano-N’-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)acetohydrazide makes it unique, providing it with distinct properties such as increased stability and reactivity under certain conditions.
Eigenschaften
Molekularformel |
C8H5F6N3O2 |
---|---|
Molekulargewicht |
289.13 g/mol |
IUPAC-Name |
2-cyano-N-[(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]acetamide |
InChI |
InChI=1S/C8H5F6N3O2/c9-7(10,11)4(3-5(18)8(12,13)14)16-17-6(19)1-2-15/h1,3H2,(H,17,19) |
InChI-Schlüssel |
HQKDNFHOTSKGTA-UHFFFAOYSA-N |
Kanonische SMILES |
C(C#N)C(=O)NN=C(CC(=O)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.